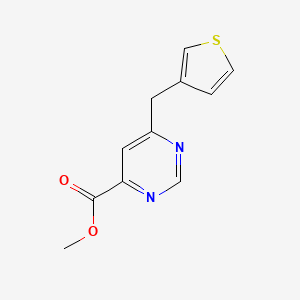
Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrimidine and thiophene rings in its structure suggests it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a halogenated pyrimidine under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene moiety can interact with enzymes and receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar biological activities.
Pyrimidine derivatives: Compounds such as 5-fluorouracil and cytosine, which contain pyrimidine rings, are well-known for their therapeutic applications.
Uniqueness
Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate is unique due to the combination of thiophene and pyrimidine rings in its structure. This dual functionality allows it to exhibit a broader range of chemical and biological activities compared to compounds containing only one of these rings .
特性
CAS番号 |
2098076-39-0 |
|---|---|
分子式 |
C11H10N2O2S |
分子量 |
234.28 g/mol |
IUPAC名 |
methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C11H10N2O2S/c1-15-11(14)10-5-9(12-7-13-10)4-8-2-3-16-6-8/h2-3,5-7H,4H2,1H3 |
InChIキー |
VMGAYFQFSUOXRJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC=NC(=C1)CC2=CSC=C2 |
正規SMILES |
COC(=O)C1=NC=NC(=C1)CC2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















